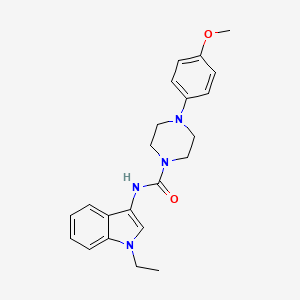
N-(1-ethyl-1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(1-ethyl-1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide is not directly mentioned in the provided papers. However, the papers do discuss analogues and derivatives of piperazine compounds, which can provide insights into the chemical behavior and properties of similar compounds. For instance, piperazine derivatives are often studied for their affinity to various receptors, such as serotonin and dopamine receptors, and for their potential as pharmaceutical agents .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the formation of an amide bond and may include the introduction of various substituents to achieve desired selectivity and affinity for biological targets. For example, the study of analogues of the 5-HT1A serotonin antagonist involved modifications to the amide moiety and the alkyl chain to improve selectivity and affinity . Similarly, modifications to the amide bond and alkyl chain in the synthesis of selective D(4) receptor ligands were explored, although these changes resulted in decreased receptor affinity .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is critical in determining their binding affinity and selectivity. Structural modifications, such as the introduction of bulky groups or specific substituents, can significantly impact the interaction of these compounds with their biological targets. For instance, the introduction of an adamantane carboxamido group in a piperazine derivative led to improved selectivity for the 5-HT1A receptor over alpha 1-adrenergic receptors . The presence of a triazine heterocycle in a piperidine-4-carboxamide was found to be essential for high potency and selectivity towards soluble epoxide hydrolase .
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions, which are often utilized in their synthesis or functionalization. For example, the use of l-piperazine-2-carboxylic acid derived N-formamides as Lewis basic catalysts for the hydrosilylation of N-aryl imines demonstrates the reactivity of piperazine-based compounds in catalysis . The specific functional groups present on the piperazine ring can influence the reactivity and the outcome of such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of specific substituents can affect these properties, which is important for the pharmacokinetic profile of potential drug candidates. For example, phenyl group substitution was important for reducing clearance and improving oral exposure in the development of soluble epoxide hydrolase inhibitors . The physical properties of these compounds are crucial for their biological activity and therapeutic potential.
Wissenschaftliche Forschungsanwendungen
PET Tracers and Neuroreceptor Imaging
N-(1-ethyl-1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide and its analogs have been explored as potential PET tracers for neuroreceptor imaging. García et al. (2014) synthesized derivatives of this compound for imaging serotonin 5-HT(1A) receptors, highlighting their potential in studying neuropsychiatric disorders (García et al., 2014). Additionally, Choi et al. (2015) evaluated 4-(trans-18F-fluoranylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide (18F-Mefway) for quantifying 5-HT1A receptors in human subjects, offering insights into serotonergic neurotransmission (Choi et al., 2015).
Analgesic and Anti-inflammatory Properties
Compounds derived from N-(1-ethyl-1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide have shown promise in analgesic and anti-inflammatory research. For instance, Nie et al. (2020) studied analogs of this compound for their potential in treating chronic pain and improving pharmacological profiles (Nie et al., 2020).
Serotonergic Receptor Research
This compound and its derivatives have been pivotal in serotonergic receptor research. Heinrich et al. (2004) synthesized new indolebutylamines as selective 5-HT(1A) agonists, contributing to studies of mood disorders (Heinrich et al., 2004).
Dopamine Receptor Imaging
These compounds are also used in dopamine receptor imaging. Gao et al. (2008) developed carbon-11-labeled carboxamide derivatives for imaging dopamine D3 receptors, advancing the understanding of dopamine's role in neurological disorders (Gao et al., 2008).
Anti-HIV Research
In the field of virology, derivatives of N-(1-ethyl-1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide have been explored for anti-HIV properties. Romero et al. (1994) discovered that substituting the aryl moiety in these compounds resulted in potent non-nucleoside HIV-1 reverse transcriptase inhibitors (Romero et al., 1994).
Melatonergic Receptor Research
Mattson et al. (2003) optimized benzyl piperazine pharmacophores, leading to N-acyl-4-indanyl-piperazines that bind with high affinity to melatonergic MT(2) receptors, contributing to research in circadian rhythm disorders (Mattson et al., 2003).
Eigenschaften
IUPAC Name |
N-(1-ethylindol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-3-24-16-20(19-6-4-5-7-21(19)24)23-22(27)26-14-12-25(13-15-26)17-8-10-18(28-2)11-9-17/h4-11,16H,3,12-15H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMIQLGMVHJSNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



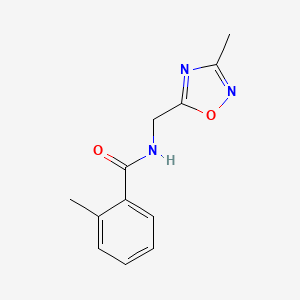
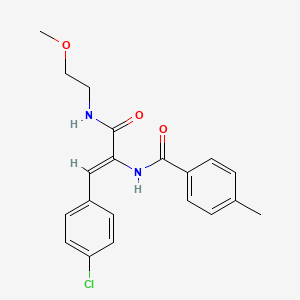
![2-[2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B3000234.png)
![1'-(4-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3000236.png)
![2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B3000238.png)
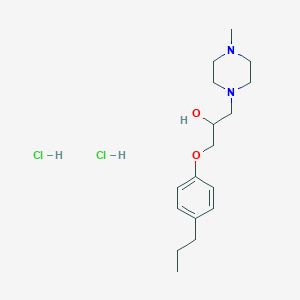
![[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3000241.png)
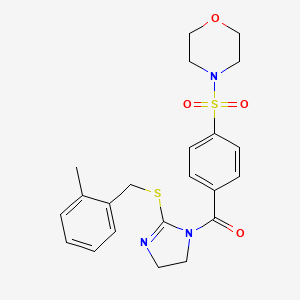
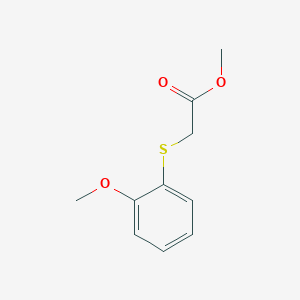
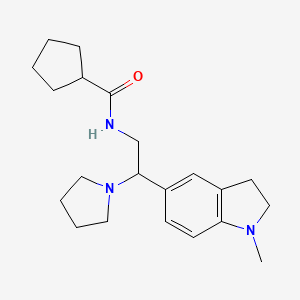
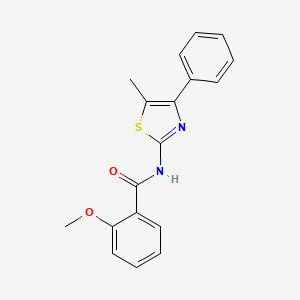
![2-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}-4-(methylsulfonyl)butanoic acid](/img/structure/B3000250.png)